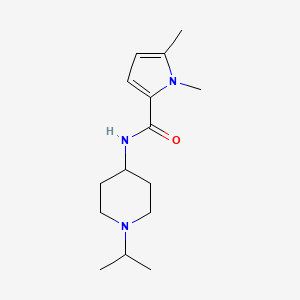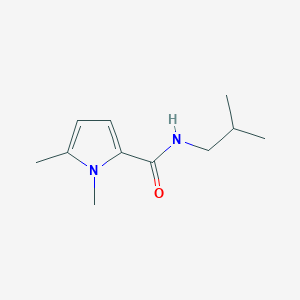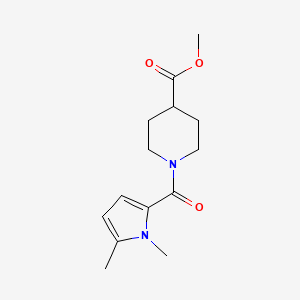
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide, commonly known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperidine-based compound that is used as a potent agonist of the nicotinic acetylcholine receptor (nAChR).
作用机制
DMPP acts as a potent agonist of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are ionotropic receptors that are widely expressed in the nervous system. Upon binding to 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, DMPP induces the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the membrane potential and the initiation of an action potential. DMPP has a high affinity for the α7 subtype of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
DMPP has been shown to have a number of biochemical and physiological effects, including increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function. In addition, DMPP has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using DMPP in lab experiments is its high potency and selectivity for 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of using DMPP is its potential toxicity, which can limit its use in certain experiments. In addition, DMPP has a relatively short half-life, which can make it difficult to maintain a stable concentration over long periods of time.
未来方向
There are a number of future directions for research on DMPP, including the development of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists with improved potency and selectivity, the investigation of the potential therapeutic applications of DMPP in neurodegenerative diseases, and the exploration of the role of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides in other physiological processes such as inflammation and pain. In addition, further studies are needed to determine the optimal dosing and administration of DMPP for different experimental paradigms.
合成方法
DMPP is synthesized through a multi-step process that involves the coupling of a piperidine derivative with a pyrrole derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of DMPP is typically determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
DMPP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMPP is used as a tool to study the function of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for synaptic transmission and plasticity. In pharmacology, DMPP is used as a reference compound for testing the efficacy and selectivity of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists. In toxicology, DMPP is used as a positive control for testing the toxicity of new compounds.
属性
IUPAC Name |
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)18-9-7-13(8-10-18)16-15(19)14-6-5-12(3)17(14)4/h5-6,11,13H,7-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPFSLGPGMJKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)


![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)